3-[6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that combines multiple pharmacologically active moieties
Preparation Methods
The synthesis of 3-[6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods often involve similar multi-step processes, optimized for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with potentially different biological activities.
Substitution: Common reagents for substitution reactions include halogenated aromatics and phosphorus oxychloride. These reactions often result in the formation of new heterocyclic structures.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate for the development of new compounds.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects . The compound’s ability to form hydrogen bonds and interact with different receptors makes it a versatile pharmacophore.
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines and triazolopyridines. These compounds share structural similarities but differ in their biological activities and applications. For example:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their antimicrobial and anticancer properties.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Studied for their anti-inflammatory and analgesic activities.
Properties
Molecular Formula |
C17H11ClN6S |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11ClN6S/c1-10-14(23-9-3-2-4-13(23)19-10)15-20-21-17-24(15)22-16(25-17)11-5-7-12(18)8-6-11/h2-9H,1H3 |
InChI Key |
KUJHHDXHVGIGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.